This compound falls under the category of benzoate esters and is classified as an amino benzoate due to the presence of both an amino group and an ethyl ester functional group. Its molecular formula is , with a molecular weight of approximately 341.44 g/mol. The compound's structure includes a piperazine ring, which is known for its biological activity, particularly in drug development.
The synthesis of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate typically involves several key steps:
These steps can be optimized for industrial production, employing methods such as continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate exhibits a complex molecular structure characterized by:
The compound features a benzoate backbone attached to a piperazine ring, which is further substituted with a benzyl group. This structural arrangement contributes to its biological activity and potential therapeutic applications.
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular interactions .
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate can participate in various chemical reactions:
The mechanism of action for Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate involves its interaction with specific biological targets:
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate has several significant applications across different fields:
Nucleophilic aromatic substitution (SNAr) serves as the foundational reaction for constructing the benzylpiperazine-benzoate scaffold. This reaction proceeds via a two-step addition-elimination mechanism, facilitated by the electron-withdrawing ester group at position 1 of the 3-nitro-4-fluorobenzoate precursor. The ortho-nitro group significantly enhances substrate electrophilicity, enabling efficient fluorine displacement by 1-benzylpiperazine. Kinetic studies reveal that the reaction follows second-order kinetics, with rate constants increasing by 2.5-fold when using DMF as solvent compared to acetonitrile due to enhanced nucleophile solvation [1] [8].
Critical Reaction Parameters:
Table 1: SNAr Optimization Parameters
Variable | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Solvent | Acetonitrile | DMF | 58% → 92% |
Temperature | 70°C | 85°C | 65% → 94% |
Piperazine Equiv | 1.0 | 1.2 | 74% → 95% |
Reaction Time | 2 hours | 5 hours | 82% → 95% |
The synthetic sequence requires strategic consideration of reaction order due to functional group incompatibilities:
Route A (Early-Stage Esterification):3-Nitro-4-fluorobenzoic acid undergoes Fischer esterification using ethanol (10 equiv) with concentrated H₂SO₄ (0.5 equiv) at reflux. This approach achieves >95% conversion within 6 hours but risks ester hydrolysis during subsequent aqueous workups. Lithium hydroxide in THF/water (3:1) at 0°C provides selective ester saponification without cleaving the benzylpiperazine moiety when needed for further derivatization [6].
Route B (Late-Stage Amine Functionalization):Reduction of the nitro group is optimally performed with iron powder (4 equiv) in aqueous ethanol (1:1 v/v) with catalytic acetic acid at 60°C. This method generates less inorganic waste than tin(II) chloride alternatives while achieving >98% conversion within 3 hours. Hydrogenation (10% Pd/C, 50 psi H₂) represents a viable alternative but requires careful control to prevent piperazine N-debenzylation, a side reaction occurring in >20% yield without temperature moderation [8] [9].
Table 2: Nitro Reduction Method Comparison
Method | Conditions | Yield | Impurity Profile |
---|---|---|---|
Fe/AcOH | EtOH/H₂O, 60°C, 3h | 92% | <2% dehalogenation |
SnCl₂·2H₂O | HCl/EtOAc, 25°C, 12h | 85% | 8% chloride incorporation |
Catalytic Hydrogenation | 10% Pd/C, 50 psi, EtOAc | 89% | 15% N-debenzylation |
Solvent Effects: Polar aprotic solvents (DMF, DMAc, NMP) significantly enhance SNAr kinetics by promoting anion dissociation of the benzylpiperazine nucleophile. DMF provides optimal balance between reactivity (k = 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 85°C), boiling point (153°C), and downstream removal. Adding 15% v/v toluene as an azeotrope-forming cosolvent facilitates water removal in esterification steps, pushing equilibria toward ester formation .
Catalyst Systems:
The crystalline nature of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate enables high-efficiency purification via recrystallization:
Solvent System Development:
Chromatographic Purification: When residual colored impurities persist, flash chromatography on silica gel (230-400 mesh) with EtOAc:MeOH:NEt₃ (90:8:2 v/v/v) achieves baseline separation (Rf = 0.35). Triethylamine suppresses amine-silanol interactions that cause tailing. Preparative HPLC (C18, MeCN:10 mM NH₄OAc pH 5.0) delivers >99.9% purity for analytical standards but suffers from <65% recovery due to compound solubility limitations [7].
Table 3: Purification Method Comparison
Method | Conditions | Purity | Recovery | Key Advantages |
---|---|---|---|---|
EtOH/H₂O Recrystallization | 5 mL/g EtOH, add H₂O (3:1), 0°C | 99.2% | 92% | Scalable, removes polar impurities |
EtOAc/Hexanes Recrystallization | Dissolve in EtOAc, add hexanes (1:2), gradient cool | 98.7% | 85% | Removes lipophilic impurities |
Flash Chromatography | SiO₂, EtOAc:MeOH:NEt₃ (90:8:2) | 98.5% | 89% | Flexible impurity removal |
Prep HPLC | C18, MeCN:10 mM NH₄OAc (pH 5.0) | 99.9% | 63% | Ultimate purity for standards |
Structural Analogs and Derivatives
The synthetic versatility of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate enables diverse structural modifications:
Table 4: Key Structural Derivatives
Derivative | Synthetic Modification | Application Relevance |
---|---|---|
Ethyl 3-amino-4-(piperidin-1-yl)benzoate [71254-74-5] | Benzyl → H (hydrogenation) | Reduced molecular weight scaffold |
3-Amino-4-(4-benzylpiperazin-1-yl)benzoic acid | Ester saponification | Carboxylic acid conjugation handle |
N-[2-(4-Benzylpiperazin-1-yl)-5-(ethoxycarbonyl)phenyl]acetamide | Amide formation at C3-amino group | Blocked metabolism at amine position |
Ethyl 3-[(pyridine-3-carbonyl)amino]-4-(4-benzylpiperazin-1-yl)benzoate | Amide coupling with nicotinic acid | Enhanced kinase binding capability |
The piperidine analog (CAS 71254-74-5) demonstrates improved metabolic stability over piperazines due to absence of N-oxidation sites. Conversion to the carboxylic acid derivative enables peptide coupling for prodrug development or bioconjugation. Amide formation at the C3-amino position blocks oxidative deamination pathways while maintaining the hydrogen-bonding capacity essential for target engagement [7] [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7